2'-Deoxyadenosine-15N5
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Overview
Description
2’-Deoxyadenosine-15N5 is a nitrogen-15 labeled version of 2’-Deoxyadenosine, a nucleoside adenosine derivative. This compound is significant in research due to its ability to pair with deoxythymidine in double-stranded DNA . The labeling with nitrogen-15 makes it particularly useful in various scientific studies, including those involving metabolic pathways and DNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Deoxyadenosine-15N5 involves the incorporation of nitrogen-15 into the adenine base of 2’-Deoxyadenosine. This can be achieved through chemical synthesis methods that introduce nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents into the adenine structure . The reaction conditions typically involve controlled temperatures and pH levels to ensure the correct incorporation of the isotope.
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-15N5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 reagents and advanced purification techniques to obtain the final product with high isotopic enrichment and chemical purity .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-15N5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nucleoside into its corresponding oxidized forms.
Reduction: Reduction reactions can modify the functional groups attached to the adenine base.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2’-Deoxyadenosine-15N5 can produce oxidized adenine derivatives, while substitution reactions can yield various modified nucleosides .
Scientific Research Applications
2’-Deoxyadenosine-15N5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-15N5 involves its incorporation into DNA during replication. The nitrogen-15 label allows researchers to track its incorporation and study the dynamics of DNA synthesis. The compound pairs with deoxythymidine in the DNA strand, forming stable base pairs that can be analyzed using various techniques .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-13C10,15N5:
2’-Deoxyadenosine-13C: Labeled with carbon-13, this compound is used in studies focusing on carbon metabolism.
2’-Deoxyadenosine-d: Deuterium-labeled version used in studies involving hydrogen isotope effects.
Uniqueness
2’-Deoxyadenosine-15N5 is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in studies involving nitrogen metabolism and DNA synthesis. Its high isotopic purity and stability make it a valuable tool in various research applications .
Properties
Molecular Formula |
C10H13N5O3 |
---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i11+1,12+1,13+1,14+1,15+1 |
InChI Key |
OLXZPDWKRNYJJZ-OZFYZCTLSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C([15N]=C[15N]=C32)[15NH2])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
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